molecular formula C20H14N2O4 B13376971 7,7'-diacetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione

7,7'-diacetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione

Cat. No.: B13376971
M. Wt: 346.3 g/mol
InChI Key: SXHRDNKQDUNPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7’-diacetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione is a complex organic compound that belongs to the family of indole derivatives.

Preparation Methods

The synthesis of 7,7’-diacetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione typically involves the reaction of indole derivatives with acetylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

7,7’-diacetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 7,7’-diacetyl-1,1’,2,2’-tetrahydro-2,2’-bis[3H-indol-2-ylidene]-3,3’-dione involves its interaction with specific molecular targets and pathways within cells. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

7-acetyl-2-(7-acetyl-3-hydroxy-1H-indol-2-yl)indol-3-one

InChI

InChI=1S/C20H14N2O4/c1-9(23)11-5-3-7-13-15(11)21-17(19(13)25)18-20(26)14-8-4-6-12(10(2)24)16(14)22-18/h3-8,21,25H,1-2H3

InChI Key

SXHRDNKQDUNPBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC(=C2O)C3=NC4=C(C3=O)C=CC=C4C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.